molecular formula C17H16N2O3 B2449080 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 431910-76-8

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2449080
M. Wt: 296.326
InChI Key: UBYOIHOQPCDNHT-UHFFFAOYSA-N
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide' involves the reaction of 3-formyl-2-methyl-1H-indole with furan-2-ylmethylamine followed by acetylation of the resulting product.

Starting Materials
3-formyl-2-methyl-1H-indole, furan-2-ylmethylamine, acetic anhydride, pyridine, dichloromethane, diethyl ether, sodium bicarbonate, sodium sulfate

Reaction
Step 1: 3-formyl-2-methyl-1H-indole is dissolved in dichloromethane and furan-2-ylmethylamine is added to the solution. The reaction mixture is stirred at room temperature for 24 hours., Step 2: The reaction mixture is filtered and the solid product is washed with diethyl ether. The solid is dried under vacuum to obtain the intermediate product., Step 3: The intermediate product is dissolved in acetic anhydride and pyridine is added as a catalyst. The reaction mixture is stirred at room temperature for 6 hours., Step 4: The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water. The solid is dried under vacuum to obtain the final product., Step 5: The final product is purified by recrystallization from a suitable solvent.

Mechanism Of Action

The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

In addition to its anti-cancer and anti-inflammatory properties, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide has been found to have other biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, it has been found to have neuroprotective properties, which may help protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. This makes it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide. One direction is to further investigate its anti-cancer properties, including its potential to inhibit specific pathways involved in cancer cell growth. Another direction is to explore its potential as a treatment for neurodegenerative diseases, given its neuroprotective properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-15(11-20)14-6-2-3-7-16(14)19(12)10-17(21)18-9-13-5-4-8-22-13/h2-8,11H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOIHOQPCDNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CO3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

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